molecular formula C15H10ClF2NO B5696483 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide

Cat. No. B5696483
M. Wt: 293.69 g/mol
InChI Key: ZIQXFLNZWGTYGV-VMPITWQZSA-N
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Description

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CPAA and is synthesized through various methods. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA induces apoptosis in cancer cells by activating the caspase pathway. CPAA has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

CPAA has several advantages for lab experiments, including its potent biological activities, making it a promising candidate for drug development. Additionally, CPAA is relatively easy to synthesize, making it readily available for research purposes. However, CPAA also has limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for CPAA research, including further investigation of its mechanism of action, optimization of its biological activities for drug development, and evaluation of its potential toxicity and safety for human use. Additionally, CPAA can be used as a starting point for the synthesis of analogs with improved biological activities and reduced toxicity. Further research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Conclusion
In conclusion, CPAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA can be synthesized through various methods, and its mechanism of action is not fully understood. CPAA has several advantages for lab experiments, including its potent biological activities and relatively easy synthesis. However, CPAA also has limitations, including its potential toxicity and limited solubility in water. Future research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

CPAA is synthesized through various methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 2,4-difluorobenzaldehyde with 2-chlorobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA. Other methods of synthesizing CPAA include the reaction of 2,4-difluorobenzaldehyde with 2-chloro-N-(2-hydroxyethyl)aniline in the presence of a base to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA.

Scientific Research Applications

CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-14-7-6-11(17)9-13(14)18/h1-9H,(H,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQXFLNZWGTYGV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide

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